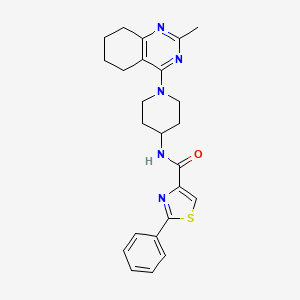![molecular formula C6H12ClNO B2621147 cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride CAS No. 1361220-22-5](/img/structure/B2621147.png)
cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride: is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol It is a derivative of the furo[2,3-c]pyrrole structure, characterized by a hexahydro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride typically involves the hydrogenation of furo[2,3-c]pyrrole derivatives under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C), and under a hydrogen atmosphere . The reaction conditions, including temperature and pressure, are optimized to achieve the desired cis-configuration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic medium.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- cis-3,3a,4,5,6,6a-Hexahydro-2H-furo[2,3-c]pyrrole
- trans-Hexahydro-2H-furo[2,3-c]pyrrole
Comparison: cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride is unique due to its specific cis-configuration, which imparts distinct chemical and physical properties compared to its trans-isomer. This configuration can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1361220-22-5 |
|---|---|
Molekularformel |
C6H12ClNO |
Molekulargewicht |
149.62 g/mol |
IUPAC-Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
QMLYGZYYFLBLBI-IBTYICNHSA-N |
SMILES |
C1COC2C1CNC2.Cl |
Isomerische SMILES |
C1CO[C@@H]2[C@H]1CNC2.Cl |
Kanonische SMILES |
C1COC2C1CNC2.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2621064.png)
![1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2621065.png)

![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2621068.png)
![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2621070.png)

![1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2621072.png)

![2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2621076.png)
![cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2621079.png)



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2621087.png)
